molecular formula C17H18ClN5S2 B2849213 2-({[4-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine CAS No. 868222-51-9

2-({[4-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine

Cat. No.: B2849213
CAS No.: 868222-51-9
M. Wt: 391.94
InChI Key: HIKQIZJDGSZTJK-UHFFFAOYSA-N
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Description

2-({[4-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with various functional groups, including a chlorophenyl group, an ethylsulfanyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the pyrimidine ring through cyclocondensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally benign is preferred to ensure sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

2-({[4-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and substituted derivatives of the original compound.

Scientific Research Applications

2-({[4-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[4-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyrimidine derivatives, such as:

Uniqueness

What sets 2-({[4-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine apart is its unique combination of functional groups and the resulting properties. The presence of both triazole and pyrimidine rings, along with the chlorophenyl and ethylsulfanyl groups, provides a versatile scaffold for further modifications and applications .

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5S2/c1-4-24-17-22-21-15(23(17)14-7-5-13(18)6-8-14)10-25-16-19-11(2)9-12(3)20-16/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKQIZJDGSZTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=C(C=C2)Cl)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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